(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine is a synthetic organic compound with a unique structure that includes both a pyrazole ring and a tetrahydropyran ring linked by a methanamine bridge. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydropyran moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the addition of the tetrahydropyran group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structure, which includes both a pyrazole and a tetrahydropyran ring, makes it a candidate for biological studies. Pyrazoles are known for their diverse biological activities, and the presence of a tetrahydropyran ring can enhance the compound’s stability and bioavailability.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The combination of pyrazole and tetrahydropyran rings may lead to the development of new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
The compound’s unique structure also makes it of interest in material science. It can be used to design new materials with tailored properties, such as improved mechanical strength or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine is not well-documented. its structure suggests that it may interact with various molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydropyran ring can enhance the compound’s solubility and stability. These interactions may influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine: This compound itself serves as a reference point.
N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: A similar compound with a methyl group instead of a pyrazole ring.
(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol: A related compound with a hydroxyl group instead of a methanamine group.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring and a tetrahydropyran ring linked by a methanamine bridge. This structure provides a versatile platform for chemical modifications and the exploration of new biological activities. The presence of both heterocyclic rings and a basic amine functionality makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
[1-(oxan-2-yl)pyrazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLIQJDXZAPTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732440 | |
Record name | 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038392-15-2 | |
Record name | 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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